

# Reducing background noise in mass spectrometry of FAMES

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## Compound of Interest

Compound Name: Methyl gamma-linolenate

Cat. No.: B153489

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## Technical Support Center: Mass Spectrometry of FAMES

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry of Fatty Acid Methyl Esters (FAMES).

### Frequently Asked Questions (FAQs)

**Q1:** What are the most common sources of background noise in FAMES analysis by GC-MS?

**A1:** Background noise in the GC-MS analysis of FAMES can originate from several sources, significantly impacting the quality of your data by obscuring peaks of interest and affecting integration accuracy. The most common culprits include:

- Contamination from the GC System: This is a major contributor to background noise. Key sources within the GC system include:
  - Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing siloxane compounds. These often appear as repeating peaks in the chromatogram. Using low-bleed septa is crucial for minimizing this.
  - Column Bleed: The stationary phase of the GC column can degrade and elute, especially at elevated temperatures. This results in a rising baseline and the presence of

characteristic ions in the mass spectrum (e.g.,  $m/z$  207, 281 for siloxane-based columns). Using MS-grade, low-bleed columns and operating within the column's specified temperature limits can mitigate this.[1][2]

- Inlet Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections. These residues can slowly bleed into the system, causing a noisy baseline and ghost peaks. Regular replacement or cleaning of the inlet liner is essential.[3]
- Contamination from Sample Preparation: The sample preparation process is a frequent source of contaminants that can interfere with FAMES analysis.
  - Solvents and Reagents: Impurities in solvents (e.g., hexane, methanol) and derivatization reagents can introduce extraneous peaks. Using high-purity, GC- or HPLC-grade solvents and fresh reagents is critical.
  - Plasticware: Plasticizers, such as phthalates, can leach from plastic tubes, pipette tips, and vial caps into the sample. Whenever possible, use glass labware. If plastic is necessary, opt for high-quality, certified low-leach plasticware.
- Carrier Gas Impurities: Impurities in the carrier gas, such as moisture and oxygen, can increase background noise and accelerate column degradation. The use of high-purity gas ( $\geq 99.999\%$ ) and in-line gas purifiers is highly recommended to ensure a clean gas supply.[2]
- Incomplete Derivatization: Fatty acids are typically derivatized to FAMES to improve their volatility and chromatographic behavior. Incomplete derivatization can lead to tailing peaks and the presence of unreacted fatty acids, contributing to a noisy baseline.

Q2: I am observing persistent peaks that are not part of my sample. What are these "ghost peaks" and how can I eliminate them?

A2: Ghost peaks are extraneous peaks that appear in your chromatogram and are not related to your current sample. They are a common issue and can arise from several sources:

- Carryover from Previous Injections: Highly concentrated samples or compounds that have a strong affinity for the column can be retained and elute in subsequent runs. To address this, run several solvent blanks after a concentrated sample. You can also extend the run time or increase the final oven temperature (bake-out) to ensure all compounds have eluted.

- **Contaminated Syringe:** The injection syringe can retain residues from previous samples. Thoroughly clean the syringe with appropriate solvents between injections or consider using a new syringe.
- **Contaminated Inlet Liner:** As mentioned previously, a contaminated inlet liner is a major source of ghost peaks. Regularly replacing the liner is the most effective solution.

Q3: My baseline is consistently high and noisy. What are the first things I should check?

A3: A high and noisy baseline can significantly reduce the signal-to-noise ratio of your analytes, making quantification difficult. Here's a systematic approach to troubleshooting:

- **Check for Leaks:** Air leaks in the GC-MS system are a common cause of a noisy baseline. Use an electronic leak detector to check all fittings and connections, from the gas source to the MS interface.
- **Verify Carrier Gas Purity:** Ensure your carrier gas is of high purity and that your gas purifiers are not exhausted. Impurities in the carrier gas can lead to a consistently high baseline.[\[2\]](#)
- **Inspect the Septum:** A worn or cored septum can introduce contaminants and cause leaks. Replace the septum with a new, high-quality, low-bleed septum.
- **Examine the Inlet Liner:** A dirty or contaminated inlet liner is a frequent culprit. Replace the liner with a clean, deactivated one.[\[3\]](#)
- **Condition the Column:** If the column has been sitting idle or has been exposed to air, it may need to be reconditioned. Follow the manufacturer's instructions for conditioning your specific column.

## Troubleshooting Guides

### Guide 1: High Background of Phthalate Contamination

Phthalates are common plasticizers and ubiquitous environmental contaminants, making them a frequent source of background noise in FAMES analysis.

Symptom	Possible Cause	Troubleshooting Steps	Expected Outcome
Presence of characteristic phthalate ions (e.g., m/z 149) in blank runs and samples.	Contamination from plastic labware (vials, caps, pipette tips).	1. Switch to glass vials and pipette tips. 2. Use vial caps with PTFE-lined septa. 3. Rinse all glassware with high-purity solvent before use.	Significant reduction or elimination of phthalate peaks in blank runs.
Phthalate peaks appear randomly in chromatograms.	Contamination from solvents or reagents.	1. Use high-purity, GC- or HPLC-grade solvents. 2. Prepare fresh reagents. 3. Run a solvent blank to confirm the source of contamination.	Cleaner baseline in solvent blanks.
Persistent low-level phthalate background.	Environmental contamination in the lab.	1. Keep solvent bottles capped. 2. Avoid using plastic containers for waste or solvent storage near the GC-MS. 3. Be mindful of personal care products that may contain phthalates.	Gradual reduction in background phthalate levels over time with good laboratory practices.

## Guide 2: Issues Related to the GC Inlet

The GC inlet is a critical component where many contamination issues originate.

Symptom	Possible Cause	Troubleshooting Steps	Expected Outcome
Ghost peaks, poor peak shape (tailing), and a noisy baseline.	Contaminated inlet liner.	1. Replace the inlet liner with a new, deactivated liner. 2. For heavy contamination, consider cleaning the inlet as per the manufacturer's protocol.	Improved peak shape, reduced ghost peaks, and a quieter baseline. A fresh liner can lead to a significant improvement in signal-to-noise.
Rising baseline, especially at higher temperatures, with characteristic siloxane peaks (e.g., m/z 207, 281).	Septum bleed.	1. Replace the septum with a high-quality, low-bleed septum. 2. Ensure the injector temperature does not exceed the septum's maximum operating temperature.	Reduction in siloxane-related peaks and a more stable baseline at higher temperatures.
Poor reproducibility of peak areas.	Leak at the injector.	1. Check and tighten the septum nut. 2. Use an electronic leak detector to check for leaks around the inlet fittings.	Improved reproducibility of peak areas and a more stable baseline.

## Experimental Protocols

### Protocol 1: Cleaning a GC Inlet Liner

While replacing the inlet liner is often the quickest solution, cleaning can be a cost-effective alternative for liners that are not heavily contaminated.

Materials:

- Forceps

- Beakers
- High-purity solvents (e.g., methanol, acetone, dichloromethane)
- Deactivated glass wool (if the liner is packed)
- Sonicator
- Oven

#### Procedure:

- **Removal:** Carefully remove the hot inlet liner from the GC inlet using forceps. Allow it to cool to room temperature.
- **Solvent Rinsing:** Place the liner in a beaker and rinse it sequentially with methanol, acetone, and dichloromethane. Use a sonicator for 5-10 minutes in each solvent for a more thorough cleaning.
- **Drying:** After the final rinse, place the liner in a clean beaker and dry it in an oven at a temperature above the boiling point of the final rinsing solvent (e.g., 100-120°C) for at least 30 minutes to ensure all solvent is removed.
- **Deactivation (Optional but Recommended):** For optimal performance, especially with active compounds, the liner should be deactivated after cleaning. This is typically done by silanization. Commercial deactivating agents and kits are available.
- **Repacking (if applicable):** If the liner contained glass wool that was removed for cleaning, pack it with fresh, deactivated glass wool.
- **Installation:** Reinstall the clean and dry liner into the GC inlet.

## Protocol 2: Conditioning a New GC Column

Properly conditioning a new GC column is crucial for removing residual manufacturing materials and ensuring a stable, low-bleed baseline.

#### Materials:

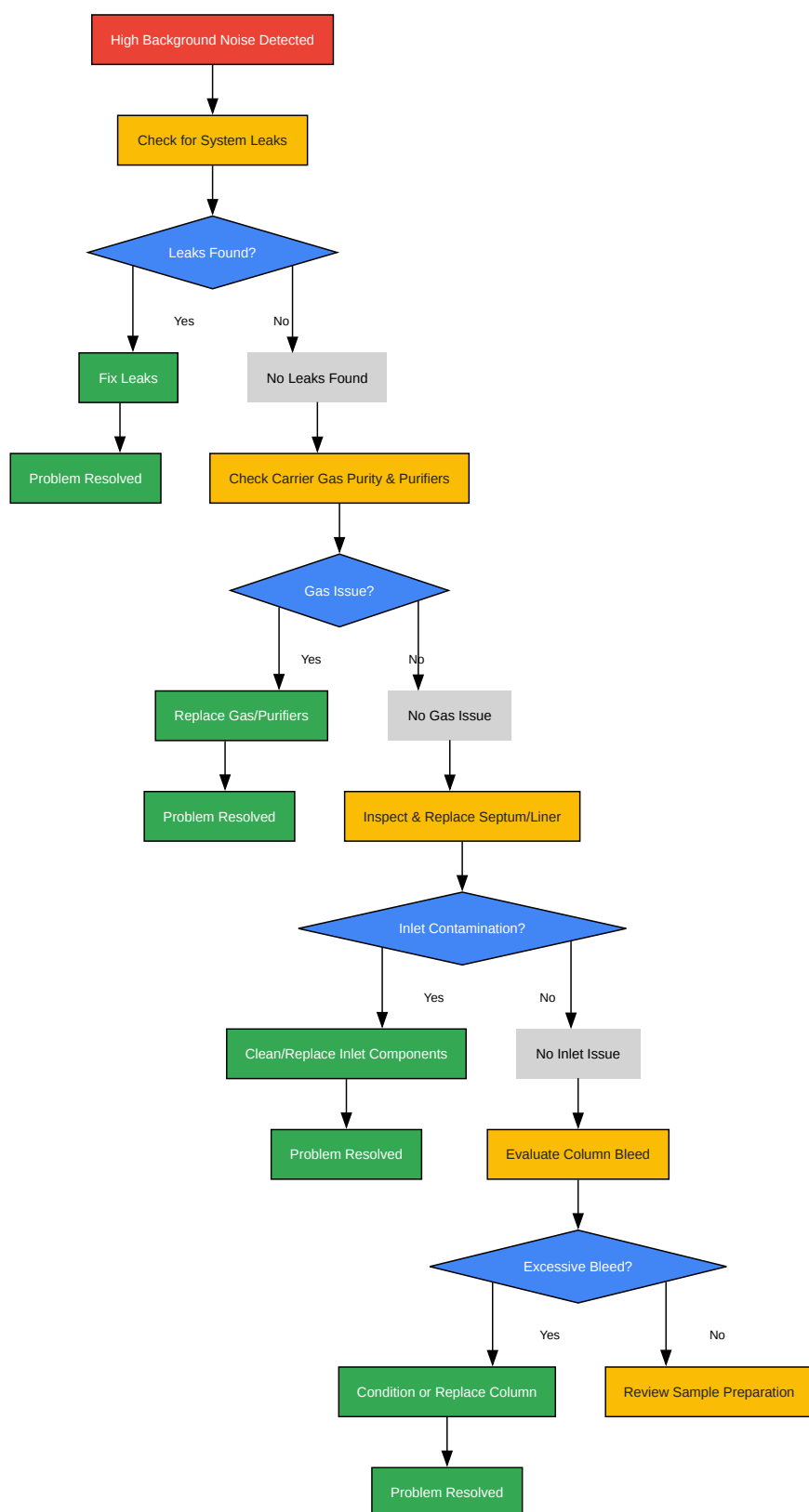
- New GC column
- High-purity carrier gas
- Gas purifiers

Procedure:

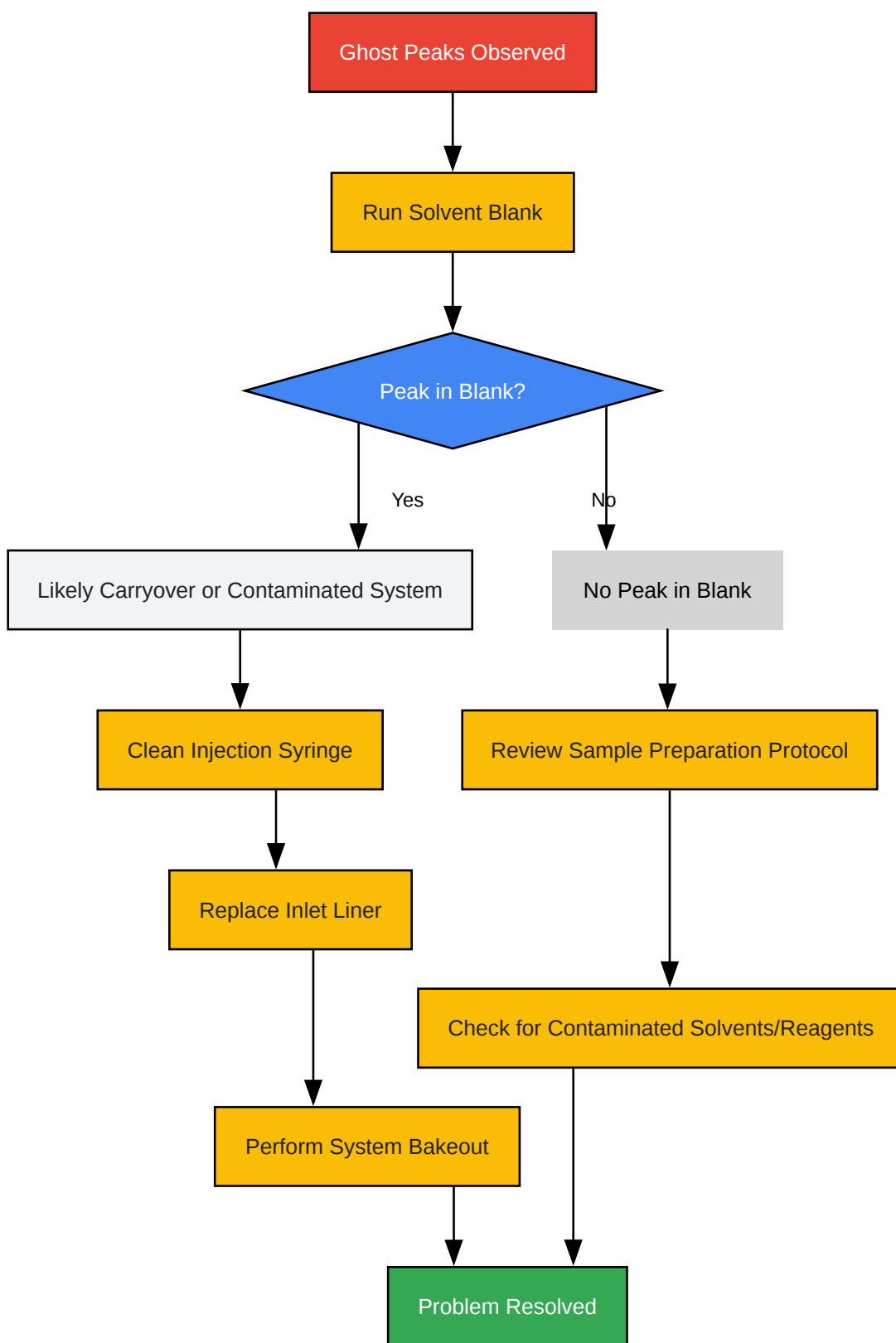
- Installation: Install the new column in the GC inlet, but do not connect the other end to the detector.
- Purging: Set the carrier gas flow rate to the recommended value for your column diameter. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any air from the column.
- Temperature Programmed Conditioning:
  - Set the initial oven temperature to 40-50°C.
  - Program the oven to ramp at 5-10°C/minute to a final temperature that is 10-20°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
  - Hold at the final temperature for 1-2 hours, or until the baseline stabilizes when monitored with a detector (if the column is connected to a detector that is not the mass spectrometer).
- Cool Down and Connection: After conditioning, cool down the oven. Connect the column outlet to the mass spectrometer.
- System Bakeout: Perform a system bakeout by running your analytical method without an injection to ensure the entire system is clean and the baseline is stable.

## Visualizing Troubleshooting Workflows

### Troubleshooting High Background Noise







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